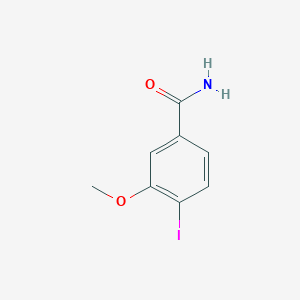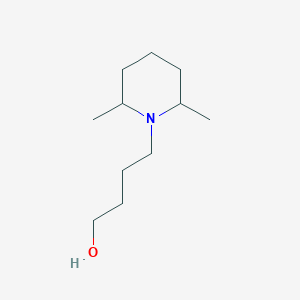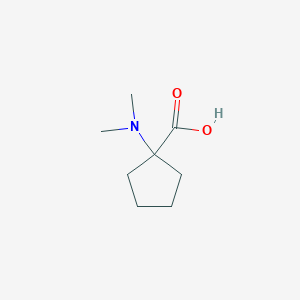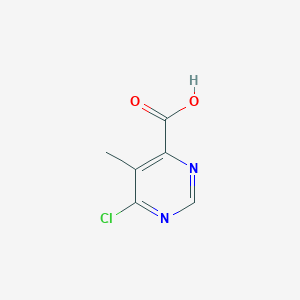
2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine
Overview
Description
2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine, more commonly known as 3-F-Phenethylamine, is a synthetic compound with a variety of applications in scientific research, including use in biochemical and physiological studies. It is a monoamine compound, which is a class of organic compounds that contain an amine group and a carboxylic acid group. 3-F-Phenethylamine has a unique structure and properties, which make it an attractive compound for use in laboratory experiments.
Mechanism of Action
3-F-Phenethylamine is thought to act as an agonist at monoamine receptors, which are proteins that are involved in the regulation of neurotransmitter levels. It is believed to interact with serotonin, dopamine, and norepinephrine receptors, resulting in changes in the levels of these neurotransmitters in the brain. Additionally, 3-F-Phenethylamine is thought to interact with other proteins, such as transporters, which are involved in the uptake and release of neurotransmitters.
Biochemical and Physiological Effects
3-F-Phenethylamine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, it has been found to have neuroprotective and neuroregenerative effects, which may be beneficial in treating neurological disorders.
Advantages and Limitations for Lab Experiments
The use of 3-F-Phenethylamine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications, making it a versatile tool for scientific research. However, there are several limitations to its use in laboratory experiments. It is a relatively new compound, and its effects on biological systems are not yet fully understood. Additionally, its effects may vary depending on the dosage and the experimental conditions.
Future Directions
There are several potential future directions for research involving 3-F-Phenethylamine. One area of research is the development of new synthesis methods for the compound, as well as the development of new methods for its purification. Additionally, further research is needed to determine the full range of its effects on biological systems, as well as its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and conditions for its use in laboratory experiments. Finally, further research is needed to determine the safety and toxicity of 3-F-Phenethylamine, as well as its potential interactions with other drugs.
Scientific Research Applications
3-F-Phenethylamine has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of monoamine compounds on various biological systems, such as the nervous system, cardiovascular system, and endocrine system. Additionally, 3-F-Phenethylamine has been used in studies of enzyme kinetics and drug metabolism.
properties
IUPAC Name |
2-(3-fluorophenyl)-2-piperidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-12-6-4-5-11(9-12)13(10-15)16-7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIARQLCOJMLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B3168898.png)

![4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B3168907.png)

![Octahydro-1h-pyrrolo[3,4-c]pyridine](/img/structure/B3168921.png)
![[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B3168943.png)

